Superior Antiarrhythmic Potency: DA 1686 is 1.8-Fold More Active than Quinidine
In comparative antiarrhythmic assays, 4-(5-morpholin-4-yl-3-naphthalen-1-ylpentyl)morpholine (DA 1686) demonstrates 1.8 times the activity of quinidine in reducing the effects of increased electrical stimulation frequency . This quantification positions DA 1686 as a more potent reference compound for experimental models of tachycardia.
| Evidence Dimension | Antiarrhythmic potency (activity ratio) |
|---|---|
| Target Compound Data | 1.8-fold more active than quinidine |
| Comparator Or Baseline | Quinidine (baseline activity = 1.0) |
| Quantified Difference | 1.8-fold greater activity |
| Conditions | Reduction of increased frequency of electrical stimulation (in vitro/in vivo antiarrhythmic assay, exact protocol described in primary reference) |
Why This Matters
A 1.8-fold potency improvement reduces the required dose for equivalent effect, potentially lowering off-target toxicity in both in vitro and in vivo experimental systems.
